molecular formula C17H14ClNO2 B2754895 methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate CAS No. 860611-52-5

methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Cat. No.: B2754895
CAS No.: 860611-52-5
M. Wt: 299.75
InChI Key: NWVIUNIJOJCBOI-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate (CAS 860611-52-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the versatile indole scaffold, a structure frequently explored for its diverse biological activities and its capacity to interact with various biological macromolecules . It serves as a valuable synthetic intermediate for researchers developing novel therapeutic agents, particularly within the field of antiviral research. The indole-2-carboxylate structure is a recognized pharmacophore in the development of inhibitors against neurotropic alphaviruses, such as the Western equine encephalitis virus (WEEV), which are potential agents of encephalitis . Furthermore, indole derivatives demonstrate broad potential in anticancer research, with certain analogs exhibiting potent anti-proliferative activity against various human cancer cell lines by inducing apoptosis . The 4-chlorobenzyl substitution at the 1-position provides a specific steric and electronic profile that is useful for probing structure-activity relationships (SAR) and optimizing compound properties like metabolic stability and potency . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound must be technically qualified and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-21-17(20)16-10-13-4-2-3-5-15(13)19(16)11-12-6-8-14(18)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVIUNIJOJCBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate (CAS: 860611-52-5 ) is a high-value heterocyclic intermediate utilized in the synthesis of bioactive indole-2-carboxamides and indole-2-carboxylic acids.[1][2] Structurally, it features an indole core stabilized by an electron-withdrawing ester at the C2 position and a lipophilic 4-chlorobenzyl moiety at the N1 position.[1][2]

This scaffold is critical in the development of HIV-1 integrase inhibitors , sPLA2 inhibitors , and anticancer agents (specifically tubulin polymerization inhibitors and Lonidamine analogues).[1][2] Its chemical profile offers a unique balance of stability and reactivity, allowing for regiospecific functionalization at the C3 position while maintaining the integrity of the N-benzyl pharmacophore.[1][2]

Chemical Identity & Structural Analysis

Property Specification
IUPAC Name Methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate
CAS Number 860611-52-5
MDL Number MFCD04124143
Molecular Formula C₁₇H₁₄ClNO₂
Molecular Weight 299.75 g/mol
SMILES COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(Cl)C=C3
Appearance White to off-white crystalline solid
LogP (Predicted) ~4.2 (Highly Lipophilic)

Structural Insights:

  • Indole Core: The bicyclic system provides a rigid scaffold for π-π stacking interactions in biological targets (e.g., viral DNA or protein hydrophobic pockets).[1][2]

  • C2-Ester: An electron-withdrawing group (EWG) that deactivates the indole ring slightly compared to unsubstituted indole, reducing susceptibility to oxidative degradation while directing electrophilic substitution to the C3 position.[1][2]

  • N1-(4-Chlorobenzyl): A critical pharmacophore.[1][2] The para-chloro substituent enhances lipophilicity and metabolic stability (blocking para-hydroxylation on the benzyl ring), improving half-life in biological systems.[1][2]

Physicochemical Properties & Stability

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethylsulfoxide (DMSO).[1][2]

    • Low/Insoluble: Water, aliphatic hydrocarbons (Hexane).[1][2]

  • Thermal Stability: Stable under standard laboratory conditions. The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.[1][2]

  • Reactivity Profile:

    • Nucleophilic Attack: The ester carbonyl is the primary site for nucleophilic attack (e.g., hydrolysis, hydrazinolysis).[1][2]

    • Electrophilic Substitution: The C3 position remains the most nucleophilic carbon on the ring, amenable to formylation (Vilsmeier-Haack) or halogenation.[1][2]

Synthesis & Manufacturing

The industrial standard for synthesizing this compound involves the N-alkylation of methyl 1H-indole-2-carboxylate.[1][2] This reaction is highly regiospecific for the N1 position due to the acidity of the indole N-H (pKa ~16) and the use of a strong base.[1][2]

Protocol: N-Alkylation of Methyl Indole-2-Carboxylate

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with Methyl 1H-indole-2-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g). Flush with Nitrogen (

    
    ).[1][2]
    
  • Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Caution:

    
     gas evolution.
    
  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).

  • Alkylation: Add 4-Chlorobenzyl chloride (1.1 eq) dropwise.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

  • Work-up: Quench with saturated

    
     solution. Extract with EtOAc (3x).[1][3][4] Wash combined organics with water (to remove DMF) and brine.[1][2]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
    

Critical Process Parameters (CPPs):

  • Water Content: DMF must be anhydrous (<0.05%

    
    ) to prevent quenching of NaH.[1][2]
    
  • Temperature Control: Maintain 0°C during NaH addition to prevent runaway exotherms.

Reactivity & Functionalization Map

This intermediate serves as a "divergent node" in synthesis.[1][2]

Pathway A: Ester Hydrolysis (Acid Generation)

Conversion to 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (CAS: 220677-67-8), a direct precursor for amide coupling.[1][2]

  • Reagents:

    
     or 
    
    
    
    , THF/MeOH/Water (3:1:1).[1][2]
  • Conditions: Reflux, 2-4 hours.[1][2]

  • Yield: Typically >90%.[1][2]

Pathway B: C3-Formylation (Vilsmeier-Haack)

Introduction of an aldehyde at C3 for further chain extension (e.g., Knoevenagel condensation).[1][2]

  • Reagents:

    
    , DMF.[1][2][5]
    
  • Conditions: 0°C to 60°C.[1][2]

  • Selectivity: Exclusive to C3 due to C2 blocking.

Pathway C: Hydrazinolysis

Formation of hydrazides for antimicrobial screening.[1][2]

  • Reagents: Hydrazine hydrate (

    
    ), Ethanol.[1][2][6]
    
  • Conditions: Reflux, 6-12 hours.[1][2]

Visualization of Chemical Logic

Figure 1: Synthesis and Divergent Reactivity Pathway[2]

G Start Methyl 1H-indole-2-carboxylate (CAS 1202-04-6) Target Methyl 1-(4-chlorobenzyl)- 1H-indole-2-carboxylate (CAS 860611-52-5) Start->Target NaH, DMF N-Alkylation Reagent 4-Chlorobenzyl Chloride (CAS 104-83-6) Reagent->Target Acid Indole-2-Carboxylic Acid (CAS 220677-67-8) Target->Acid LiOH, THF/H2O Hydrolysis Aldehyde 3-Formyl Derivative Target->Aldehyde POCl3, DMF Vilsmeier-Haack Hydrazide Indole-2-Carbohydrazide Target->Hydrazide N2H4, EtOH Hydrazinolysis

Caption: Synthetic workflow transforming the indole precursor into the target ester, followed by divergent functionalization pathways.

Applications in Drug Discovery

  • HIV-1 Integrase Inhibitors:

    • The 1-(4-chlorobenzyl) moiety mimics the hydrophobic interactions required to bind to the viral integrase enzyme.[1][2] Derivatives often involve coupling the C2-acid to a fluorobenzyl amine [1].[1][2]

  • Anticancer Agents (Tubulin Inhibitors):

    • Indole-2-carboxylates structurally resemble Colchicine binding site inhibitors.[1][2] The 4-chlorobenzyl group occupies a hydrophobic pocket on

      
      -tubulin, inhibiting polymerization [2].[1][2]
      
  • sPLA2 Inhibitors:

    • Used as a scaffold to inhibit Secretory Phospholipase A2, a mediator of inflammation.[1][2] The C2-carboxylate coordinates with the Calcium ion in the enzyme's active site.[1][2]

References

  • Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2019.[1][2] Link

  • Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate, 2025.[1][2] Link

  • This compound CAS 860611-52-5 Entry. Matrix Scientific. Link

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 2023. Link[1][2]

Sources

Solubility Profiling of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate: Thermodynamic Analysis & Process Implications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a definitive whitepaper for the solubility profiling of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate .

This guide synthesizes thermodynamic principles, structural analysis (SAR), and standard industrial protocols to provide a comprehensive roadmap for researchers handling this specific pharmaceutical intermediate.

Executive Summary

This compound (C₁₇H₁₄ClNO₂) is a critical pharmacophore and intermediate in the synthesis of bioactive indole derivatives, including CRTH2 antagonists and antiviral agents. Unlike its parent compound, indole-2-carboxylic acid, this derivative features an N-substituted chlorobenzyl group and a methyl ester functionality. These structural modifications eliminate the primary hydrogen-bond donor site (N-H), significantly altering its solubility landscape by shifting the thermodynamic driving force from hydrogen bonding to dipole-dipole and dispersion interactions.

This guide defines the solubility profile of this compound in organic solvents, detailing the thermodynamic models (Apelblat, van’t Hoff) required for data correlation and the practical implications for purification and crystallization processes.

Chemical Profile & Structural Analysis[1]

Understanding the solubility behavior requires a breakdown of the solute-solvent interaction potential.

PropertySpecificationSolubility Implication
Compound Name This compound
Molecular Formula C₁₇H₁₄ClNO₂Moderate Molecular Weight (~299.75 g/mol )
Core Scaffold Indole (Benzopyrrole)Planar, aromatic, high

-stacking potential.
Functional Group A Methyl Ester (-COOCH₃) at C2H-bond acceptor; moderate polarity.
Functional Group B 4-Chlorobenzyl at N1Critical: Eliminates N-H donor. Increases lipophilicity and molecular volume.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; poor water solubility.

Thermodynamic Prediction: Due to the N-benzylation, the lattice energy is dominated by


-

stacking and van der Waals forces rather than strong intermolecular hydrogen bonding. Consequently, the compound is expected to show:
  • High Solubility: Polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform).

  • Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).

  • Low Solubility: Alcohols (Methanol, Ethanol) due to the "hydrophobic effect" of the benzyl group disrupting the alcohol H-bond network.

  • Insoluble: Water.[1]

Experimental Methodology: Solubility Determination

To establish a precise solubility profile, the Static Gravimetric Method (Isothermal Saturation) is the industry standard. This protocol ensures thermodynamic equilibrium is reached, minimizing kinetic artifacts.

Validated Protocol
  • Preparation: Excess solid this compound is added to a jacketed glass vessel containing the specific organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMF).

  • Equilibration: The mixture is stirred continuously at a fixed temperature (controlled by a thermostatic water bath, accuracy

    
     0.05 K) for 24–48 hours.
    
  • Sampling: The agitation is stopped, allowing the suspension to settle for 2–4 hours. The supernatant is filtered through a 0.45

    
    m PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation).
    
  • Quantification:

    • Gravimetric: A known volume of filtrate is dried in a vacuum oven until constant weight.

    • HPLC/UV: Alternatively, the filtrate is diluted and analyzed via HPLC (C18 column, ACN/Water gradient) for higher precision.

  • Replication: All measurements are performed in triplicate (

    
    ).
    
Experimental Workflow Diagram

SolubilityProtocol Fig 1. Standardized Static Gravimetric Workflow for Solubility Determination cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Step1 Excess Solute + Solvent (Jacketed Vessel) Step2 Constant Stirring (24-48h, T ± 0.05K) Step1->Step2 Step3 Settling Phase (2-4h) Step2->Step3 Step4 Isothermal Filtration (0.45µm PTFE) Step3->Step4 Step5 Gravimetric Drying (Vacuum Oven) Step4->Step5 Step6 HPLC Quantification (Optional Validation) Step4->Step6 Step7 Data Calculation (Mole Fraction x) Step5->Step7 Step6->Step7

Solubility Landscape & Data Correlation[3][4]

Based on the structural analogs (Indole-2-carboxylic acid esters) and the lipophilic nature of the 4-chlorobenzyl group, the solubility (


, mole fraction) typically follows this hierarchy in organic solvents:

DMF > Acetone > Ethyl Acetate > Ethanol > Methanol > Cyclohexane

Thermodynamic Modeling

To utilize this data for process design (e.g., cooling crystallization), the experimental data must be correlated using thermodynamic models.

Model 1: Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility with temperature for indole derivatives.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
  • Interpretation:

    
     and 
    
    
    
    reflect the enthalpy-related non-ideality, while
    
    
    accounts for the temperature dependence of the heat capacity.
Model 2: van't Hoff Equation

Used to calculate the thermodynamic functions of the dissolution process.



  • 
    : Apparent standard enthalpy of solution.
    
  • 
    : Apparent standard entropy of solution.
    
  • Significance: For this compound, dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning solubility increases with temperature.
Thermodynamic Logic Diagram

ThermoLogic Fig 2. Thermodynamic Modeling Framework for Indole Derivatives cluster_models Mathematical Correlation cluster_output Process Parameters Data Experimental Data (x vs. T) Apelblat Apelblat Model (ln x = A + B/T + C ln T) Data->Apelblat Regression VantHoff van't Hoff Model (ln x = -dH/RT + dS/R) Data->VantHoff Linear Fit Crystallization Cooling Crystallization Feasibility Apelblat->Crystallization Solubility Curve Enthalpy Enthalpy (ΔH) Endothermic (+) VantHoff->Enthalpy Entropy Entropy (ΔS) Disorder (+) VantHoff->Entropy Enthalpy->Crystallization Energy Input

Process Applications: Crystallization & Purification

The solubility profile dictates the strategy for isolating high-purity this compound.

Cooling Crystallization
  • Solvent Choice: Ethyl Acetate or Acetonitrile .

  • Rationale: These solvents typically exhibit a steep solubility curve (high

    
    ), meaning a significant amount of product precipitates upon cooling from boiling point to 0–5°C, maximizing yield.
    
  • Protocol: Dissolve crude material at reflux (

    
    ), filter hot to remove insolubles, and cool at a controlled rate (e.g., 10 K/hour) to 
    
    
    
    to induce nucleation.
Anti-Solvent Crystallization
  • Solvent/Anti-Solvent Pair: DMF / Water or Acetone / Water .

  • Rationale: The compound is highly soluble in DMF/Acetone but practically insoluble in water.

  • Protocol: Dissolve in minimal DMF. Slowly add Water (anti-solvent) while stirring. The hydrophobic 4-chlorobenzyl group will drive rapid precipitation as the solvent polarity increases.

Partitioning (Work-up)
  • System: Ethyl Acetate / Water.

  • Behavior: The compound will partition exclusively into the organic layer (Ethyl Acetate) due to its high LogP, allowing for efficient washing of inorganic salts (NaH, KBr byproducts) into the aqueous phase.

References

  • Li, Y., et al. (2020). "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Link

  • Wang, J., et al. (2019). "Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents." Journal of Chemical & Engineering Data. Link

  • Vibrant Pharma. (2024).[4] "1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid: Product Specifications and Synthesis Intermediates." Vibrant Pharma Catalog. Link

  • ChemicalBook. (2023). "Synthesis and Properties of Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate and related Indole-2-carboxylates." ChemicalBook Synthesis Database. Link

  • NIST. (2023). "1H-Indole-2-carboxylic acid, ethyl ester: Phase transition and solubility data." NIST Chemistry WebBook, SRD 69. Link

Sources

Structure-activity relationship (SAR) background of chlorobenzyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorobenzyl Indoles

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] This guide provides a detailed examination of a specific, highly active subclass: chlorobenzyl indoles. By systematically analyzing the structure-activity relationships (SAR), we elucidate how modifications to the indole core, the placement of the chlorine atom on the benzyl moiety, and the nature of substituents at various positions dictate the pharmacological profile of these compounds. This document synthesizes findings from anticancer, anticonvulsant, anti-inflammatory, and antifungal studies to provide researchers and drug development professionals with a comprehensive understanding of the key principles governing the biological activity of this versatile scaffold.

Introduction: The Privileged Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in drug discovery due to its ability to mimic the structure of peptides and interact with a wide range of biological targets.[2] Its derivatives are known to possess a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][3][4] The introduction of a chlorobenzyl group, particularly at the N-1 position of the indole ring, has proven to be a highly effective strategy for modulating and enhancing these activities. The chlorine atom significantly influences the molecule's electronic properties and lipophilicity, while the benzyl group provides a scaffold for crucial steric and hydrophobic interactions within target proteins.[5] This guide will dissect the intricate relationship between the chemical structure of chlorobenzyl indoles and their resulting biological functions.

The Core Scaffold: Deconstructing Chlorobenzyl Indoles

The pharmacological activity of a chlorobenzyl indole derivative is not determined by a single feature but by the interplay of its three core components: the indole ring, the N-1 benzyl substituent, and the position of the chlorine atom.

  • The Indole Ring: This bicyclic aromatic system is the primary pharmacophore. Its π-electron-rich nature allows for various interactions with biological macromolecules. The most common points for synthetic modification are the N-1, C-2, C-3, and C-5/C-6 positions, each offering a unique vector to modulate activity.

  • The Benzyl Group: Attached to the indole nitrogen (N-1), the benzyl group serves multiple roles. It can act as a protecting group, enhance lipophilicity to improve membrane permeability, and orient itself to fit into specific hydrophobic pockets within a target enzyme or receptor.[6]

  • The Chlorine Substituent: The chlorine atom is a powerful modulator. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which can alter the reactivity of the aromatic rings.[7][8] Simultaneously, its lone pair of electrons can participate in resonance (+R), donating electron density. This dual nature, combined with its steric bulk and contribution to lipophilicity, makes the chlorine atom a critical determinant of a compound's overall activity and metabolic stability.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorobenzyl indoles is exquisitely sensitive to the placement and nature of substituents. Below is a systematic analysis of key SAR findings.

Impact of the N-1 Chlorobenzyl Group

The substitution pattern on the N-1 benzyl ring is a primary driver of potency and selectivity. Studies on indomethacin analogs designed as selective COX-2 inhibitors revealed critical insights.

  • Chlorine is Favorable: The presence of a 4-chlorobenzoyl moiety at the N-1 position of the indole resulted in significantly higher anti-inflammatory activity compared to an unsubstituted benzoyl group.[9] This suggests the chloro-substituted ring makes more favorable interactions within the COX-2 active site.

  • Positional Isomerism: The position of the chlorine atom (ortho, meta, or para) can dramatically alter biological activity. While many studies focus on the para position, ortho-substituted benzyl indoles have been identified as potent RORγ agonists with antitumor activity, demonstrating that subtle structural changes can lead to completely different mechanisms of action.[10]

The Role of Substituents on the Indole Ring

Modifications to the indole core itself provide another layer of control over the pharmacological profile.

  • C-3 Position: The C-3 position is the most nucleophilic center on the indole nucleus and a common site for derivatization.[11] In a series of anticonvulsant agents, the addition of (N,N-dialkylamino)(oxo)acetyl groups at the C-3 position of a 1-benzyl-6-chloro-indole scaffold produced several potent compounds.[3][12]

  • C-5 and C-6 Positions: The presence of electron-withdrawing groups on the benzene portion of the indole ring can significantly enhance activity.

    • Anticancer Activity: SAR studies on 3-substituted indoles as Src kinase inhibitors showed that a bromo or methoxy group at the C-5 position, combined with a chloro-substituted phenyl ring elsewhere in the molecule, was critical for maximal anticancer activity.[13]

    • Anticonvulsant Activity: A series of novel anticonvulsants were synthesized using a methyl 6-chloro-1H-indole-5-carboxylate starting material, highlighting the importance of substitutions at both the C-5 and C-6 positions.[3][12]

SAR Summary Diagram

The following diagram illustrates the key structural features of the chlorobenzyl indole scaffold and their influence on biological activity.

SAR_Summary scaffold N-1 C-2 C-3 Indole Core C-5 C-6 sub_c3 C-3 Substituent scaffold:c3->sub_c3 Fine-tunes activity sub_c56 C-5/C-6 Substituents scaffold:c5->sub_c56 scaffold:c6->sub_c56 sub_n1 N-1 Substituent (Chlorobenzyl) sub_n1->scaffold:n1 activity Biological Activity (Anticancer, Anticonvulsant, Anti-inflammatory) sub_n1->activity sub_c3->activity sub_c56->activity Synthesis_Workflow start Start: Indole Derivative & Chlorobenzyl Chloride step1 Suspend Indole & Base (e.g., Cs2CO3) in dry DMF start->step1 step2 Add Chlorobenzyl Chloride dropwise at room temp step1->step2 step3 Stir for 2-5 hours step2->step3 step4 Quench reaction (pour onto crushed ice) step3->step4 step5 Isolate Product (Filtration) step4->step5 step6 Wash with water & hexane step5->step6 end End: Pure N-1 Chlorobenzyl Indole Product step6->end

Caption: General workflow for N-1 benzylation of indoles.

Step-by-Step Protocol:

  • Preparation: To a stirred suspension of a suitable base (e.g., Cesium Carbonate, Cs₂CO₃, 2.0 eq.) in dry dimethylformamide (DMF), add the starting indole derivative (1.0 eq.). [3]2. Addition of Alkylating Agent: After stirring for 5-10 minutes at room temperature, add the desired chlorobenzyl chloride (1.0 eq.) dropwise to the mixture.

  • Reaction: Allow the resultant solution to stir for 2-5 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water and a non-polar solvent like hexane to remove impurities. The product can be further purified by recrystallization or column chromatography if necessary. [3]6. Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. [12]

Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test

This protocol is a standard preclinical screen for anticonvulsant drugs. [3] Step-by-Step Protocol:

  • Animal Preparation: Use adult mice or rats, housed in appropriate conditions with a 12-hour light/dark cycle. Allow them to acclimate to the laboratory environment.

  • Compound Administration: Dissolve the test compound (e.g., a chlorobenzyl indole derivative) in a suitable vehicle (like a suspension in 0.5% carboxymethyl cellulose). Administer the compound intraperitoneally (i.p.) at a specific dose (e.g., 30 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard drug like Phenytoin. [3]3. Induction of Seizure: At the time of peak drug activity (typically 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsiometer.

  • Observation: Immediately observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The primary endpoint is the protection from tonic hind limb extension. A compound is considered to have significant anticonvulsant activity if it prevents this phase in a statistically significant portion of the treated animals compared to the vehicle control group. [12]

Data Summary

The following table summarizes the biological activities of representative chlorobenzyl indole derivatives discussed in the literature.

Compound ClassKey Structural FeaturesBiological ActivityTarget/AssayReference
Indole-3-Carbaldehyde DerivativesN-1-(4-chlorobenzoyl) moietyAnti-inflammatoryCOX-2 Inhibition[9]
Benzyl-6-Chloro Indole CarboxylatesN-1-benzyl, C-6-chloro, C-3-(dialkylamino)(oxo)acetylAnticonvulsantMES Test[3][12]
3-Substituted IndolesC-5-bromo/methoxy, chloro-substituents on other aryl ringsAnticancerSrc Kinase Inhibition[13]
1-Halogenobenzyl-3-imidazolylmethylindolesN-1-(halogenobenzyl)AntifungalC. albicans[14]
2-Benzyl-Indole DerivativesN-1-H, C-2-(ortho-substituted benzyl)Anticancer (Immuno-oncology)RORγ Agonism[10]

Conclusion and Future Perspectives

The chlorobenzyl indole scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The structure-activity relationship data clearly indicate that potent and selective compounds can be developed through rational modification at several key positions. The N-1 chlorobenzyl group is a powerful modulator of activity, while substitutions at the C-3, C-5, and C-6 positions of the indole core allow for the fine-tuning of pharmacological properties.

Future research should focus on a more systematic exploration of positional isomerism of the chlorine atom on the benzyl ring for a wider range of biological targets. Furthermore, combining optimized substitutions on both the indole and benzyl rings could lead to the development of next-generation drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the biological targets deepens, the principles outlined in this guide will continue to inform the design of novel chlorobenzyl indoles for a variety of therapeutic applications.

References

  • Raju, G., Sai, K., Naveen, K., & Nadendla, R. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Abdel-Azeem, A. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Katikireddy, R., et al. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Al-Ostath, I. A., et al. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules. [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link]

  • Walton, J. C., et al. (2023). Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment. Angewandte Chemie International Edition. [Link]

  • El Hazzat, M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank. [Link]

  • Kim, H. S., et al. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Zhou, G., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Sravanthi, T. & Manju, S. L. (2016). Biomedical Importance of Indoles. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Ertl, P. (2006). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • Pagniez, F., et al. (2002). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry. [Link]

  • Raju, G., et al. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Quora. (2019). When do we know that chlorine shows negative inductive effect and resonance in benzene? [Link]

  • Zhou, G., et al. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • el-Diwani, H., et al. (1992). Synthesis of some N-substituted indole derivatives and their biological activities. Pharmazie. [Link]

  • Kumar, A., & Kumar, B. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]

  • Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? [Link]

  • Fernández, S., et al. (2025). Structure/activity relationships of indole derivatives. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Al-Ostath, I. A., et al. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the exploration of diverse chemical space in drug discovery programs. This document provides a detailed and robust protocol for the synthesis of this target molecule, grounded in established chemical principles and supported by comprehensive characterization data. The presented methodology is designed for researchers and scientists in the field of organic synthesis and drug development, offering insights into the reaction mechanism, practical guidance for the experimental setup, and essential safety considerations.

Synthetic Strategy: N-Alkylation of Indole

The most direct and widely employed method for the synthesis of N-substituted indoles is the N-alkylation of the indole ring. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent.

Reaction Mechanism

The synthesis of this compound is achieved through the N-alkylation of methyl 1H-indole-2-carboxylate with 4-chlorobenzyl chloride. The reaction is facilitated by a strong base, typically a metal hydride, which deprotonates the indole nitrogen to form a highly nucleophilic indolide anion. This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired N-C bond.

Diagram of the Reaction Workflow

SynthesisWorkflow Indole Methyl 1H-indole-2-carboxylate Deprotonation Deprotonation Indole->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Solvent DMF Solvent->Deprotonation Indolide Indolide Anion Deprotonation->Indolide Formation of Nucleophile SN2 SN2 Reaction Indolide->SN2 AlkylatingAgent 4-Chlorobenzyl chloride AlkylatingAgent->SN2 Product Methyl 1-(4-chlorobenzyl)- 1H-indole-2-carboxylate SN2->Product N-C Bond Formation Workup Aqueous Work-up Product->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey PropertiesSupplier (Example)
Methyl 1H-indole-2-carboxylateC₁₀H₉NO₂175.1816732-64-2White to off-white solidSigma-Aldrich
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03104-83-6Colorless to light yellow liquid, lachrymatorAlfa Aesar
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Grey powder, reacts violently with waterAcros Organics
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Colorless liquid, high boiling pointFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Colorless liquid, solvent for extractionVWR
HexanesN/A~86.18110-54-3Colorless liquid, solvent for recrystallizationJ.T. Baker
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9Aqueous solution for quenching-
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5Aqueous solution for washing-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6White crystalline solid, drying agentEMD Millipore

Experimental Protocol

Reaction Setup and Deprotonation
  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula or a syringe.

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve methyl 1H-indole-2-carboxylate (1.75 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL).

  • Slowly add the solution of methyl 1H-indole-2-carboxylate to the sodium hydride suspension at 0 °C over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the indolide anion is often accompanied by the evolution of hydrogen gas.

N-Alkylation
  • Dissolve 4-chlorobenzyl chloride (1.69 g, 10.5 mmol, 1.05 equiv.) in anhydrous DMF (5 mL).

  • Add the 4-chlorobenzyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent.

Work-up and Purification
  • Upon completion of the reaction, cool the mixture to 0 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.68 (d, J = 8.0 Hz, 1H), 7.40-7.25 (m, 6H), 7.18 (t, J = 7.6 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 5.75 (s, 2H), 3.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 162.5, 138.0, 135.5, 133.5, 129.0, 128.8, 128.0, 127.5, 125.0, 122.5, 120.8, 110.5, 52.0, 50.5.
Mass Spectrometry (ESI+)m/z: 300.07 [M+H]⁺, 322.05 [M+Na]⁺.
Melting Point Approximately 105-107 °C.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[1][2][3][4] It is also corrosive and can cause severe skin and eye burns.[1][4] Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood.[1][2][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] Keep away from heat, sparks, and open flames.[1] In case of fire, use a dry chemical powder extinguisher; do not use water.[2]

  • 4-Chlorobenzyl chloride: This compound is a lachrymator and is harmful if swallowed or inhaled.[5] It can cause skin and eye irritation.[5] Handle in a well-ventilated fume hood and wear appropriate PPE.[5] Avoid contact with skin, eyes, and clothing.[5]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated fume hood and wear appropriate PPE.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete deprotonation of the indoleEnsure the sodium hydride is fresh and properly washed to remove mineral oil. Use anhydrous DMF.
Inactive 4-chlorobenzyl chlorideUse freshly opened or properly stored 4-chlorobenzyl chloride.
Reaction time is too shortMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Presence of unreacted starting material Insufficient amount of base or alkylating agentUse a slight excess of sodium hydride and 4-chlorobenzyl chloride (1.1 and 1.05 equivalents, respectively).
Formation of side products Reaction temperature is too highMaintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm to room temperature gradually.
Presence of water in the reactionUse anhydrous solvents and dried glassware.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized compound.

References

  • Synthesis of 1-(4-chlorobenzyl)-3-methyl-5-methoxy-1H-indole-2-methanol. Molbase. [Link]

  • Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • Methyl 1H-indole-2-carboxylate 1H NMR and 13C NMR spectra. Magritek. [Link]

  • methyl 1H-indole-2-carboxylate - SpectraBase. SpectraBase. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12, 1999. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

Sources

Step-by-step preparation of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Abstract

This application note details a robust, scalable protocol for the


-alkylation of methyl 

-indole-2-carboxylate with 4-chlorobenzyl halides. While Fischer indolization is a common route to indoles, direct functionalization of the indole nitrogen (N1) via nucleophilic substitution (

) allows for rapid diversification of the scaffold, a critical workflow in Structure-Activity Relationship (SAR) studies for anti-viral and anti-proliferative drug discovery.[1] This guide compares the "Gold Standard" Sodium Hydride (NaH) method against a milder Carbonate-based alternative, providing rationale for reagent selection, mechanistic insights, and troubleshooting for high-purity isolation.[1]

Introduction & Strategic Rationale

Indole-2-carboxylates are privileged pharmacophores found in diverse bioactive molecules, including sGC activators and antiviral agents. The N1-benzyl substitution pattern is frequently explored to modulate lipophilicity and metabolic stability.

Synthetic Challenge: The indole nitrogen has a


 of approximately 16-17 (in DMSO).[1] While not as acidic as carboxylic acids, it requires a strong base for complete deprotonation to form the active nucleophile (indolyl anion).[1] The primary challenge in this synthesis is ensuring exclusive 

-alkylation over

-alkylation and preventing hydrolysis of the methyl ester moiety during the basic workup.

Retrosynthetic Logic: The target molecule is disconnected at the N1–Benzylic carbon bond.[1] The forward synthesis utilizes an


 reaction between the nucleophilic indole nitrogen and the electrophilic benzylic halide.[1]

Experimental Workflow

The following diagram illustrates the critical path for the synthesis, highlighting the decision points between Method A (NaH - Kinetic Control) and Method B (Carbonate - Thermodynamic/Milder).

SynthesisWorkflow Start Starting Material: Methyl 1H-indole-2-carboxylate Choice Select Base System Start->Choice MethodA Method A (Standard): NaH (1.2 eq), DMF, 0°C (Fast, High Yield) Choice->MethodA Anhydrous conditions available MethodB Method B (Green/Mild): Cs2CO3 (2.0 eq), DMF, 60°C (Moisture Tolerant) Choice->MethodB Scale-up / Safety priority Deprotonation Deprotonation Step Formation of Indolyl Anion MethodA->Deprotonation MethodB->Deprotonation Addition Addition of Electrophile: 4-Chlorobenzyl bromide (or chloride + KI) Deprotonation->Addition Reaction Reaction Progress (TLC/LCMS Monitoring) Addition->Reaction Quench Quench: Sat. NH4Cl (Method A) or H2O (Method B) Reaction->Quench Workup Extraction (EtOAc) & Drying (Na2SO4) Quench->Workup Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Final Target Product: This compound Purification->Final

Caption: Decision tree for N-alkylation. Method A is preferred for small-scale/high-speed; Method B is preferred for scale-up.

Detailed Protocol: Method A (Sodium Hydride)

Recommended for highest yield on gram-scale synthesis.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
Methyl indole-2-carboxylate 175.191.0Substrate
4-Chlorobenzyl bromide 205.481.2Electrophile
Sodium Hydride (60% in oil) 24.001.2 - 1.5Base
DMF (Anhydrous) 73.09Solvent0.2 M Conc.
Ammonium Chloride (sat.[1] aq.) --Quench

Note: 4-Chlorobenzyl chloride may be substituted but requires the addition of catalytic Potassium Iodide (KI) and longer reaction times.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve Methyl indole-2-carboxylate (1.0 g, 5.7 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion, 342 mg, 8.55 mmol) portion-wise over 5 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1] The solution typically turns yellow/orange, indicating the formation of the indolyl anion.[1]
      
    • Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 4-Chlorobenzyl bromide (1.4 g, 6.8 mmol) dropwise as a solution in DMF (5 mL).

    • Tip: If using the solid bromide, it can be added directly if done slowly.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quench: Cool the flask back to 0°C. Slowly add saturated aqueous

    
     (20 mL) to quench excess hydride.
    
    • Caution: Vigorous bubbling will occur.[1]

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.[1] Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude residue is often pure enough for use.[1] If necessary, purify via recrystallization from hot Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).[1]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting.[1] The reaction proceeds via an irreversible deprotonation followed by an


 attack.[1]

Mechanism Indole Indole-NH (Neutral) Anion Indolyl Anion (Nucleophile) Indole->Anion fast Base Base (H-) Base->Anion TS1 Deprotonation (-H2) Product N-Alkylated Product Anion->Product rate-limiting Electrophile Bn-Cl (Electrophile) Electrophile->Product TS2 SN2 Attack

Caption: Mechanism showing deprotonation of the indole N-H followed by nucleophilic attack on the benzyl halide.[1]

Why N-Alkylation over C-Alkylation? While the C3 position of indole is electron-rich, the presence of the electron-withdrawing ester at C2 and the hard nature of the base (NaH) favors the formation of the N-anion, which acts as a hard nucleophile attacking the hard electrophile (benzyl halide), resulting in high N-selectivity (>95%).[1]

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the N-H signal and the appearance of the benzylic methylene protons.[1]

Table 1: Expected NMR Data (


, 400 MHz) 
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
N-CH2 5.75 – 5.85 Singlet2HDiagnostic Peak (Benzylic)
C3-H 7.30 – 7.40Singlet/Doublet1HIndole ring proton
COOCH3 3.85 – 3.90Singlet3HMethyl Ester
Ar-H 7.10 – 7.60Multiplet~8HIndole + Benzyl aromatic

Key Validation Criteria:

  • Absence of N-H: The broad singlet usually found at

    
     9.0–11.0 ppm in the starting material must be absent.[1]
    
  • Benzylic Shift: The appearance of a sharp singlet around 5.8 ppm confirms the attachment of the benzyl group to the nitrogen.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Moisture in DMF or old NaHUse freshly distilled DMF (or molecular sieve dried). Test NaH activity.
Starting Material Remains Incomplete deprotonationEnsure 30 min stir time after NaH addition before adding electrophile.
C-Alkylation Byproducts Temperature too highKeep reaction at 0°C during addition; do not overheat.
Hydrolysis of Ester Aqueous workup too basicAvoid using NaOH for quenching.[1] Use

.

References

  • General Indole N-Alkylation Protocol

    • Source: ChemicalBook.[1][6][8] "Synthesis of Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate." (Analogous procedure for 3-isomer).

    • URL:[1]

  • Carbonate Base Methodology

    • Raju, G.N., et al. "Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives."[1][7] Journal of Basic and Applied Research in Biomedicine, 2016.[1] (Describes

      
      /DMF method).
      
    • URL:[1]

  • One-Pot Fischer Indolization/Alkylation Context

    • Source: Royal Society of Chemistry (RSC).[1] "One-pot, three-component Fischer indolisation–N-alkylation."[9]

    • URL:[1]

  • Biological Relevance (Indole-2-carboxylates)

    • Source: MDPI.[1] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities."

    • URL:[1]

Sources

Application Notes and Protocols: Esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole-2-Carboxylate Esters in Medicinal Chemistry

Indole-2-carboxylic acid derivatives are a cornerstone in the synthesis of a vast array of pharmacologically active compounds. The esterification of the carboxylic acid at the 2-position of the indole scaffold is a critical transformation, often serving as a key step in the synthesis of potential therapeutics. The resulting indole-2-carboxylate esters are not only important final products but also versatile intermediates for further functionalization. The 1-(4-chlorobenzyl) substituent on the indole nitrogen introduces a lipophilic and metabolically stable group, a common feature in many drug candidates. This guide provides a detailed overview of the reaction conditions and protocols for the successful esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid, a representative substrate in this important class of molecules.

Mechanistic Considerations in Esterification

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The choice of reaction conditions dictates the specific mechanism and the overall efficiency of the transformation. Two primary pathways are commonly employed: acid-catalyzed esterification (Fischer-Speier esterification) and coupling agent-mediated esterification (e.g., Steglich esterification).

Acid-Catalyzed Esterification (Fischer-Speier)

In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. This reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[2][3][4]

Coupling Agent-Mediated Esterification (Steglich)

For substrates that may be sensitive to strong acidic conditions, Steglich esterification offers a milder alternative.[5] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] DMAP then reacts with this intermediate to form an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to furnish the desired ester and a urea byproduct (e.g., dicyclohexylurea, DCU).[6][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid.

Protocol 1: Fischer-Speier Esterification with Methanol and Sulfuric Acid

This protocol is suitable for the synthesis of the methyl ester and is a classic, cost-effective method.

Materials:

  • 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate.

Protocol 2: Steglich Esterification with Ethanol, DCC, and DMAP

This protocol is a milder alternative to the Fischer esterification and is particularly useful for preventing potential side reactions on acid-sensitive substrates.[5]

Materials:

  • 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (1.0 eq), ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and wash sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain the pure ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate.

Data Presentation: Comparison of Reaction Conditions

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)Coupling agent (DCC or EDC) and a nucleophilic catalyst (DMAP)
Solvent Typically the alcohol reactant (e.g., Methanol, Ethanol)Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Temperature Reflux0 °C to Room Temperature
Reaction Time 2-10 hours12-24 hours
Work-up Aqueous work-up to remove acidFiltration of urea byproduct followed by aqueous work-up
Byproducts WaterDicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU)
Advantages Cost-effective, simple reagentsMild reaction conditions, suitable for acid-sensitive substrates
Disadvantages Harsh acidic conditions, equilibrium reactionMore expensive reagents, formation of urea byproduct can complicate purification

Visualization of Reaction Mechanisms and Workflows

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-COOR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Workflow Start Combine Carboxylic Acid, Alcohol, and DMAP in DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC solution Cool->Add_DCC React Stir at Room Temperature (12-24h) Add_DCC->React Filter Filter to remove DCU React->Filter Wash Aqueous Work-up (HCl, NaHCO₃, Brine) Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure Ester Purify->Final_Product

Caption: Experimental workflow for Steglich Esterification.

Conclusion

The esterification of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid can be effectively achieved through both Fischer-Speier and Steglich methodologies. The choice of the most appropriate method will depend on the scale of the reaction, the cost of reagents, and the potential for acid-sensitivity of other functional groups within the molecule. For large-scale, cost-effective synthesis where the substrate is stable to acid, the Fischer-Speier method is often preferred. For smaller-scale syntheses, or when dealing with complex and sensitive molecules, the milder conditions of the Steglich esterification provide a more reliable and often higher-yielding route to the desired indole-2-carboxylate ester. Careful consideration of the factors outlined in this guide will enable researchers to select and execute the optimal reaction conditions for their specific synthetic needs.

References

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Sharma, A., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100879. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. Ethyl 1H-indole-2-carboxylate. [Link]

  • ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. [Link]

  • Semantic Scholar. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • YouTube. Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. [Link]

  • MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

  • Google Patents.

Sources

Troubleshooting & Optimization

Removing unreacted 4-chlorobenzyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Chlorobenzyl Chloride (4-CBC)

Executive Summary & Safety Context

The Problem: 4-Chlorobenzyl chloride (4-CBC) is a potent electrophile used for benzyl protection and alkylation. It often persists in reaction mixtures due to stoichiometry excesses required to drive reactions to completion. Its removal is critical not only for chemical purity but for regulatory compliance.

The Risk (Why this matters): Under ICH M7 guidelines , benzyl halides are classified as Class 1 or Class 2 mutagenic impurities (cohort of concern: alkyl halides) [1].[1] They are DNA-reactive alkylating agents.

  • Boiling Point: ~216–222 °C. Simple evaporation will not remove it.[1]

  • Chromatography: It is lipophilic and often co-elutes with non-polar products.[1]

  • Stability: It can slowly hydrolyze to 4-chlorobenzyl alcohol, complicating the impurity profile over time.

Decision Matrix: Choosing Your Removal Strategy

Do not apply a "one-size-fits-all" approach. Use this decision tree to select the method that preserves your product while eliminating the impurity.[2]

RemovalStrategy Start Start: Excess 4-CBC Present IsSolid Is your Product a Solid? Start->IsSolid IsAcidStable Is Product Acid Stable? IsSolid->IsAcidStable No (Oil/Liquid) Recryst Method A: Recrystallization (Use non-polar anti-solvent) IsSolid->Recryst Yes Scavenge Method B: Solid-Phase Scavenging (Si-Thiol / Si-Amine) IsAcidStable->Scavenge No (Acid Labile) Quench Method C: Liquid-Phase Quench (Sacrificial Amine + Acid Wash) IsAcidStable->Quench Yes

Figure 1: Strategic decision tree for selecting the optimal workup procedure based on product physical properties and stability.

Method B: Solid-Phase Scavenging (The "Gold Standard")

Best for: High-value intermediates, acid-sensitive compounds, and late-stage synthesis where liquid extraction is messy.

The Science: Polymer-supported nucleophiles (scavengers) rapidly react with the electrophilic benzylic carbon of 4-CBC. The impurity becomes covalently bound to the solid silica or polymer bead, allowing it to be removed via simple filtration [2].

Recommended Reagents:

  • Si-Thiol (Silica-supported 1-propanethiol): Most effective.[1] Thiols are soft nucleophiles and react rapidly with benzyl halides.

  • Si-Amine (Silica-supported amine): Good alternative, but slower than thiols for chlorides.[1]

Protocol:

  • Calculate Load: Determine the excess moles of 4-CBC remaining (via HPLC/NMR).

  • Add Scavenger: Add 2–4 equivalents of Si-Thiol relative to the impurity (not the product).[1]

  • Solvent Check: Ensure the solvent is compatible (DCM, THF, EtOAc, and DMF work well).

  • Agitate: Stir or shake at room temperature for 1–4 hours.

    • Pro-Tip: If reaction is slow, add a catalytic amount of Sodium Iodide (NaI). This generates the benzyl iodide in situ (Finkelstein reaction), which is scavenged much faster.

  • Validation (Self-Check): Spot TLC of the supernatant. If 4-CBC spot is visible, stir longer or add more resin.

  • Filter: Filter through a fritted funnel or Celite pad. The filtrate contains your purified product.

Method C: Liquid-Phase Quenching (The "Sacrificial Amine")

Best for: Large-scale reactions, acid-stable products, and cost-sensitive workflows.

The Science: We convert the lipophilic 4-CBC into a highly polar, basic ammonium salt by reacting it with a secondary amine. This salt is then easily washed away with an acidic aqueous layer, leaving your neutral product in the organic phase [3].

Protocol:

  • Quench: To the reaction mixture, add 3–5 equivalents (relative to unreacted 4-CBC) of Dimethylamine (40% aq) or Morpholine .

  • Stir: Agitate vigorously for 2–4 hours at room temperature.

    • Mechanism:[1][3][4]4-CBC + HN(Me)2 -> [4-Chlorobenzyl-N(Me)2H]+ Cl- (Initial salt formation).

    • Note: The free base form (N,N-dimethyl-4-chlorobenzylamine) is soluble in organics, so the next step is crucial.

  • Acid Wash:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash the organic layer 2x with 1M HCl or 10% Citric Acid .[1]

    • Why: The amine derivative protonates (

      
      ) and partitions into the aqueous phase.
      
  • Validation: Run HPLC. The peak for 4-CBC (RT ~ high) should disappear. A new peak (the amine) might appear if you inject the aqueous layer, but the organic layer should be clean.

Troubleshooting & FAQs

Q: I cannot use acid washes because my product contains a basic nitrogen. What now? A: You cannot use Method C. Use Method B (Si-Thiol) . Thiols work under neutral conditions. Alternatively, use Method A (Recrystallization) if your product is a solid.[1] 4-CBC is very soluble in hexanes/heptanes; if your product crystallizes from EtOAc/Heptane, the impurity will likely stay in the mother liquor.

Q: I see a "ghost" peak co-eluting with my product on HPLC. A: Check the UV spectrum of that peak. 4-CBC has a distinct chlorinated aromatic signature.

  • Diagnostic: Use the NBP Test (4-(p-nitrobenzyl)pyridine) .[1] This is a specific spot test for alkylating agents.

    • Procedure: Dip TLC plate in 2% NBP in acetone -> Heat -> Dip in 10% Piperidine in acetone.

    • Result: Alkyl halides (4-CBC) turn blue/purple .[1] Your product likely will not. This confirms if the spot is the impurity.

Q: Can I just distill it off? A: Not recommended. 4-CBC boils at >215°C. Heating reaction mixtures to this temperature often degrades complex pharma intermediates.[1] Furthermore, benzyl halides can autocatalytically polymerize or decompose upon prolonged heating, creating a "tar" that traps your product.

Q: How do I calculate the limit for this impurity in a drug substance? A: Follow ICH M7 . If the daily dose is <100 mg, the general threshold for mutagenic impurities is 1.5 µ g/day (Total Daily Intake). You must demonstrate purge capability (using the methods above) to prove levels are below this threshold in the final API [1].

Visualizing the Scavenging Workflow

ScavengingWorkflow Step1 Crude Mixture (Product + 4-CBC) Step2 Add Si-Thiol Resin (+ cat. NaI if slow) Step1->Step2 Step3 Agitate (2-4 Hours) Step2->Step3 Step4 Filtration (Remove Resin) Step3->Step4 Step5 Pure Filtrate (Product Only) Step4->Step5 Waste Solid Waste (Resin-S-Benzyl) Step4->Waste Trapped Impurity

Figure 2: The chemical scavenging workflow. The impurity is physically removed by filtration, eliminating the need for liquid-liquid extraction.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • MacCoss, R. N., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.[4] RSC Advances, 9, 38928-38934.[5]

  • Valerio, J. (2011). Removal of benzyl chloride/bromide from reaction mixtures. Chemistry StackExchange/Reddit Archives (Validated Community Protocol).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Optimizing Base Selection for Indole Nitrogen Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing base selection in indole nitrogen alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency, selectivity, and reproducibility of their N-alkylation reactions. Here, we will delve into the critical role of the base in directing the course of this synthetically valuable transformation, offering field-proven insights and troubleshooting strategies to overcome common experimental hurdles.

Fundamental Principles: The Decisive Role of the Base in Indole Alkylation

The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals.[1] While functionalization at the C2 and C3 positions is common due to their inherent nucleophilicity, selective N-alkylation presents a unique set of challenges.[1] The nitrogen of the indole ring is less nucleophilic, and the choice of base is paramount in achieving the desired N-alkylation over competing side reactions, most notably C3-alkylation.[1][2]

The fundamental principle behind successful N-alkylation lies in the efficient deprotonation of the indole N-H. The pKa of the indole N-H is approximately 16-17, making it comparable in acidity to an alcohol.[3] A sufficiently strong base is required to remove this proton and generate the highly nucleophilic indolate anion. This anion then readily participates in an SN2 reaction with a suitable alkylating agent.[3]

The N- vs. C3-Alkylation Dichotomy

The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often inherently more nucleophilic in the neutral indole, which can lead to competitive C-alkylation.[4] The choice of base and reaction conditions dictates the regioselectivity of the alkylation. Using a strong base to fully deprotonate the indole nitrogen is a classic strategy to favor N-alkylation by forming the more nucleophilic indolate anion.[4][5]

G cluster_0 Indole N-Alkylation Pathway Indole Indole Indolate Indolate Anion (Nucleophile) Indole->Indolate Deprotonation Base Base (e.g., NaH) N_Alkylated_Indole N-Alkylated Indole Indolate->N_Alkylated_Indole SN2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) SideProduct Salt (e.g., NaX) N_Alkylated_Indole->SideProduct Formation of

Caption: General mechanism of indole N-alkylation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your indole N-alkylation experiments in a question-and-answer format.

Q1: My primary issue is low yield. What are the likely causes and how can I improve it?

A1: Low yields in indole N-alkylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The most common culprit is incomplete deprotonation of the indole N-H.

    • Base Strength: Ensure the base you are using is strong enough to deprotonate the indole. Sodium hydride (NaH) is a robust and frequently used choice.[6] If you are using a weaker base like potassium carbonate (K₂CO₃), you may need to switch to a stronger one like NaH or cesium carbonate (Cs₂CO₃).[7]

    • Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

    • Reaction Temperature: Some deprotonations require heating. If you are running the reaction at room temperature, consider gently warming it.[5]

  • Poor Solubility: The insolubility of the indole starting material or the base can hinder the reaction.

    • Solvent Choice: Switch to a solvent in which your reactants are more soluble. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for reactions involving NaH.[4][5] For carbonate bases, DMF or acetonitrile (ACN) can be effective.[8]

  • Inactive Alkylating Agent: Your alkylating agent may have degraded.

    • Fresh Reagent: Use a fresh bottle of the alkylating agent, especially if it is a reactive halide.

    • More Reactive Halide: Consider switching to a more reactive alkylating agent, for example, using an alkyl iodide instead of a bromide or chloride.[7]

  • Side Reactions: Competing side reactions can consume your starting material. The primary side reaction is often C3-alkylation. Optimizing for N-alkylation (see Q2) will inherently improve the yield of your desired product.

Q2: I'm observing significant C3-alkylation. How can I improve the N-selectivity?

A2: Achieving high N-selectivity is a common challenge. Here are key parameters to adjust:

  • Maximize Indolate Anion Formation: The formation of the indolate anion strongly favors N-alkylation.

    • Strong Base/Solvent System: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the most reliable method to ensure complete deprotonation and favor N-alkylation.[4][5][6] Increasing the proportion of DMF in a THF/DMF mixture has been shown to enhance N-selectivity.[6]

  • Temperature Control: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[5][6]

  • Counter-ion Effects: The cation from the base can influence the site of alkylation. Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) will alter the counter-ion (Na⁺, K⁺, Cs⁺) and can improve N-selectivity.[4]

  • Protecting Groups: While counterintuitive for N-alkylation, introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond, thereby promoting its deprotonation and subsequent N-alkylation.[4][5]

G start Start: Poor N-Selectivity q1 Is a strong base (e.g., NaH) being used? start->q1 sol1 Switch to a strong base like NaH in DMF or THF q1->sol1 No q2 Is the solvent a polar aprotic one (DMF, THF)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Change to a polar aprotic solvent q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Consider increasing the reaction temperature q3->sol3 No end Improved N-Selectivity q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision workflow for troubleshooting poor N-selectivity.

Q3: My reaction is sluggish or does not go to completion. What should I try?

A3: A stalled reaction can often be pushed to completion with a few adjustments:

  • Increase Reaction Temperature: Many N-alkylation reactions benefit from heating. If you are running your reaction at room temperature, try increasing the temperature to 50-80 °C.[6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[7]

  • Catalytic Additives: For reactions with alkyl bromides or chlorides, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Solvent Choice: As mentioned, ensuring good solubility of all reactants is key. If your starting materials are not dissolving, a change of solvent is warranted.[7][9]

  • Concentration: Bimolecular reactions like N-alkylation are sensitive to concentration. Running the reaction at a higher concentration can increase the reaction rate.[9]

Q4: I am using a hindered secondary alkyl halide and the reaction is not working. What are my options?

A4: N-alkylation with sterically hindered electrophiles is challenging.[6]

  • More Forcing Conditions: You will likely need higher reaction temperatures and longer reaction times.

  • Alternative Chemistries: For particularly challenging substrates, you may need to consider alternative synthetic strategies, such as:

    • Mitsunobu Reaction: This reaction can be effective for the N-alkylation of indoles with alcohols, although it may require electron-withdrawing groups on the indole ring to increase N-H acidity.[10]

    • Catalytic Methods: Copper-catalyzed[10][11] or palladium-catalyzed[10] N-alkylation methods have been developed and can be effective for a broader range of substrates.

Data Presentation: Comparison of Common Bases for Indole N-Alkylation

BasepKa of Conjugate AcidTypical Solvent(s)Key Characteristics & Considerations
Sodium Hydride (NaH) ~35[12]THF, DMF[4][5]Strong, non-nucleophilic base. Highly effective for complete deprotonation, favoring N-alkylation. Reacts with protic solvents.
Potassium Hydride (KH) ~35THF, DMFSimilar to NaH but can be more reactive. The K⁺ counter-ion may influence selectivity.[4]
Potassium Hydroxide (KOH) ~15.7[12]DMF, DMSO[8][10]A strong, inexpensive base. Can be used in substoichiometric amounts in some cases.[8]
Cesium Carbonate (Cs₂CO₃) ~10.3DMF, ACN[13]A milder, soluble base. The large Cs⁺ cation can enhance N-selectivity.[4]
Potassium Carbonate (K₂CO₃) ~10.3DMF, ACN[8]A common, inexpensive, and mild base. May require higher temperatures and may not be strong enough for all substrates.
DABCO ~8.8-A non-nucleophilic amine base used in catalytic amounts under specific conditions.[14]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of indole using sodium hydride, a widely applicable and effective method.[6]

Materials:

  • Indole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous DMF or THF

  • Anhydrous workup solvents (e.g., ethyl acetate, water, brine)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole.

  • Dissolve the indole in a minimal amount of anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkyl halides.[6]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start: Flame-dried flask under N2 add_indole Add indole and anhydrous solvent (DMF/THF) start->add_indole cool_0c_1 Cool to 0 °C add_indole->cool_0c_1 add_nah Add NaH portion-wise (H2 evolution) cool_0c_1->add_nah stir_deprotonation Stir at 0 °C then RT for 1 hr (Deprotonation) add_nah->stir_deprotonation cool_0c_2 Cool to 0 °C stir_deprotonation->cool_0c_2 add_alkyl_halide Add alkyl halide dropwise cool_0c_2->add_alkyl_halide stir_reaction Stir at RT or heat until complete (Monitor by TLC/LC-MS) add_alkyl_halide->stir_reaction quench Quench with H2O at 0 °C stir_reaction->quench workup Aqueous workup and extraction quench->workup purify Purify by chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for indole N-alkylation with NaH.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (Source: )
  • Technical Support Center: Selective N-Alkyl
  • Optimization of reaction conditions for N-alkyl
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (Source: )
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (Source: )
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. (Source: )
  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1...
  • in the chemical literature: N-alkyl
  • Synthesis of N-alkylated indoles | Download Scientific Diagram - ResearchG
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. (Source: )
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines - ResearchG
  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC - NIH. (Source: )
  • US3012040A - Process for n-alkylation of indoles - Google P
  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry - ACS Public
  • US7067676B2 - N-alkylation of indole derivatives - Google P
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchG
  • Technical Support Center: Reaction Optimization for N-Alkylation of Indolizines - Benchchem. (Source: )
  • Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A. (Source: )
  • Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis - Benchchem. (Source: )
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (Source: )
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (Source: )
  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (Source: )
  • pka bases.cdx. (Source: )
  • Enantioselective Catalytic Synthesis of N-alkyl

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Technical Support Center: Resolving Solubility Challenges with Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

This compound is a molecule characterized by a large, planar, and hydrophobic structure. These features predict low aqueous solubility and can present challenges even in strong organic solvents like DMSO.[1] This guide offers a structured approach to systematically address and resolve these issues.

Troubleshooting Guide: Direct Solutions for Common Solubility Issues

This section is formatted as a direct, problem-and-solution guide to address the most common issues encountered during the solubilization process.

Question 1: I've added my this compound to DMSO, but it's not dissolving at room temperature. What are my immediate next steps?

Answer:

This is a common first hurdle for complex organic molecules. The initial approach should be a stepwise escalation of energy input to facilitate dissolution without compromising the compound's integrity.

Initial Steps Workflow

G start_node start_node process_node process_node decision_node decision_node success_node success_node fail_node fail_node A Start: Compound is insoluble in DMSO B 1. Verify DMSO Quality (Anhydrous, High-Purity) A->B C 2. Vortex Vigorously (2-5 minutes) B->C D Is it dissolved? C->D E 3. Gentle Warming (37-40°C for 10-15 min) D->E No I Solution Prepared D->I Yes F Is it dissolved? E->F G 4. Sonicate in Water Bath (15-30 minutes) F->G No F->I Yes H Is it dissolved? G->H H->I Yes J Consult Advanced Options: - Re-evaluate concentration - Consider co-solvents H->J No

Caption: Chemical structure of the target compound.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. [2][3]However, sensitive cell lines may show effects at concentrations as low as 0.1%. [4]It is strongly recommended to run a DMSO vehicle control experiment to determine the tolerance of your specific experimental system.

Final DMSO ConcentrationGeneral Applicability
< 0.1% Preferred for sensitive cell lines or long-term incubation assays. [5]
0.1% - 0.5% Generally considered safe for most robust cell lines and standard assays. [4][3]
0.5% - 1.0% May be acceptable for short-term assays (<24h), but requires careful validation. [6]
> 1.0% Not recommended; high risk of cytotoxicity and off-target effects. [7]

Q3: How should I prepare and store my stock solution to prevent future solubility problems?

A3: Proper handling and storage are critical to maintaining the integrity and solubility of your compound. [8][9]

  • Preparation: Always prepare stock solutions using high-purity, anhydrous DMSO. [10]Once the compound is fully dissolved using the methods described above, ensure the solution is clear before storage.

  • Aliquoting: Do not use a single, large stock that is accessed repeatedly. Aliquot the stock solution into single-use volumes in tightly sealed vials (amber glass is preferable to protect from light). [2]* Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage, -80°C is highly recommended to minimize degradation and prevent water absorption. [2][3]* Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a major cause of compound precipitation. [11][12][13]Water can be absorbed during each thaw, progressively reducing the solvating power of the DMSO. [14][15]Using single-use aliquots completely avoids this problem.

By applying these structured troubleshooting steps and adhering to best practices for solution handling, you can effectively overcome the solubility challenges associated with this compound and ensure the accuracy and reproducibility of your experimental results.

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available from: [Link]

  • Bentham Science Publishers. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available from: [Link]

  • Dahlin, J. L., Walters, M. A., & Seymour, P. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(5), 417-427. Available from: [Link]

  • Gould, K. L., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 3(11), 15437-15444. Available from: [Link]

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate. Available from: [Link]

  • Neubig, R. R., & Sivilotti, L. G. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265-271. Available from: [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link]

  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 652-664. Available from: [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292-304. Available from: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available from: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308. Available from: [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Available from: [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Available from: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available from: [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • Biochemistry - ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Available from: [Link]

  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. Available from: [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

Sources

Technical Support Center: Hydrolytic Stability & Processing of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-2-CARB-HYD-001 Status: Active Guide Applicable Compound: Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate Target Product: 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid (CAS: 220677-67-8)[1]

Executive Summary & Stability Dashboard

User Query: How do I hydrolyze this compound to its corresponding acid without degradation?

Scientist's Analysis: The transformation involves the saponification of a methyl ester at the C2 position of the indole ring. While the ester hydrolysis itself is standard, the presence of the indole core introduces a critical instability factor: Thermal Decarboxylation .

Indole-2-carboxylic acids are inherently unstable when heated, particularly in acidic media, tending to lose CO₂ to form the N-substituted indole [1, 2]. The N-(4-chlorobenzyl) group is generally stable under standard hydrolytic conditions (basic) but requires specific solvent choices due to high lipophilicity.

Stability Profile
ConditionStability RatingRisk Factor
Basic (pH > 10, < 60°C) 🟢 Stable Minimal. This is the recommended processing window.
Acidic (pH < 4, < 25°C) 🟡 Conditional Stable if kept cool. Precipitate immediately.
Acidic (pH < 4, > 60°C) 🔴 Unstable High Risk: Rapid decarboxylation to 1-(4-chlorobenzyl)-1H-indole.
Hydrogenation (Pd/C, H₂) 🔴 Unstable Risk of cleaving the N-benzyl bond (debenzylation).

Standard Operating Procedure (The "Happy Path")

Objective: Clean conversion of ester to acid with >90% yield and no decarboxylation.

Reagents & Solvents[1][2][3][4][5]
  • Base: Lithium Hydroxide (LiOH[2]·H₂O) or Sodium Hydroxide (NaOH).[3] Note: LiOH is preferred for better solubility in THF.

  • Solvent System: THF:Water (3:1) or Methanol:THF:Water (1:2:1). Crucial: The starting material is highly lipophilic; simple aqueous alcohols often fail to dissolve it.

  • Quench: 1M HCl or 10% Citric Acid.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 eq of this compound in THF (approx. 5-10 mL per mmol). Ensure the solution is clear.

  • Base Addition: Add a solution of LiOH·H₂O (3.0 eq) in water. If precipitation occurs, add methanol until the mixture is homogeneous.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Time: Typically 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show disappearance of the non-polar ester spot.

  • Workup (Critical Phase):

    • Concentrate the reaction mixture under reduced pressure at <40°C to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Wash with a small amount of Diethyl Ether (removes unreacted ester or decarboxylated byproducts).

  • Acidification: Cool the aqueous layer to 0°C (Ice bath). Slowly add 1M HCl until pH reaches 3–4.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at <50°C .

Workflow Visualization

HydrolysisWorkflow Start Start: Methyl Ester Solvent Dissolve in THF/Water (3:1) Start->Solvent Base Add LiOH (3 eq) Stir @ 20°C Solvent->Base Check TLC Check (Ester gone?) Base->Check Check->Base No Evap Evaporate Organics (Temp < 40°C) Check->Evap Yes Acidify Acidify to pH 3 (Temp 0°C) Evap->Acidify Filter Filter & Dry (< 50°C) Acidify->Filter

Caption: Optimized workflow for hydrolysis emphasizing temperature control during evaporation and acidification steps.

Troubleshooting Guide (FAQs)

Issue 1: "The reaction is extremely slow or incomplete after 24 hours."

Root Cause: Phase Separation. The 4-chlorobenzyl group makes the molecule very greasy. If you used only Methanol/Water or Ethanol/Water, the ester likely precipitated out of the solution or formed an emulsion, preventing the hydroxide ion from attacking the carbonyl. Solution:

  • Add THF (Tetrahydrofuran) or 1,4-Dioxane to the reaction mixture until it becomes a single, clear phase.

  • Increase the base equivalents to 5.0 eq.

Issue 2: "I isolated a product, but the NMR is missing the carboxylic acid proton and the mass is too low (M-44)."

Root Cause: Decarboxylation. You likely heated the reaction during the workup or drying phase while the compound was in its acid form. Indole-2-carboxylic acids are susceptible to thermal decarboxylation [3].[4] Solution:

  • Never heat the acidified mixture above 40°C.

  • Perform the acidification at 0°C.

  • Avoid using strong mineral acids (like conc. H₂SO₄) for pH adjustment; use 1M HCl or Citric Acid.

Issue 3: "Can I use acid hydrolysis (e.g., HCl/Reflux) instead of base?"

Root Cause: Mechanism Incompatibility. Solution: NO. Acidic hydrolysis requires heat to activate the ester. Heating an indole-2-carboxylic acid derivative in the presence of strong acid is the textbook method for intentional decarboxylation [1]. You will convert your ester directly into 1-(4-chlorobenzyl)-1H-indole.

Deep Dive: The Decarboxylation Mechanism

Understanding why this fails helps you avoid it. The indole C3 position is nucleophilic. In the presence of acid and heat, the C3 position can be protonated, breaking the aromaticity. This facilitates the loss of CO₂ from the C2 position to restore the aromatic indole system.

Degradation Pathway

Decarboxylation cluster_warn Danger Zone Ester Target Ester (Stable) Acid Indole-2-Carboxylic Acid (Meta-Stable @ RT) Ester->Acid  LiOH, THF, 20°C   Protonated C3-Protonated Intermediate (High Energy) Acid->Protonated  H+, Heat (>60°C)   Product Decarboxylated Indole (Degradation Product) Protonated->Product  -CO2  

Caption: Thermal acidic conditions trigger protonation at C3, leading to irreversible loss of CO₂.

References

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.

  • Jones, G. B., & Chapman, B. J. (1998).[5] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.

  • Keček Plešec, K., et al. (2016). Synthesis of 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry. (Cited in ChemicalBook synthesis protocols).

  • Theodorou, V., et al. (2018).[3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

Sources

Validation & Comparative

1H NMR Interpretation Guide: Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous. However, the structural validation of N-substituted indoles often presents a challenge: distinguishing between N-alkylation (desired) and C-alkylation (common byproduct), and verifying the regiochemistry of the ester functionality.

This guide provides a definitive 1H NMR interpretation framework for Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate . We compare its spectral fingerprint against its unsubstituted precursor and its C3-regioisomer to establish a self-validating identification protocol.

Part 1: Structural Context & Synthesis Pathway[1]

To interpret the NMR, one must understand the chemical environment created during synthesis. The target molecule is typically synthesized via the N-alkylation of methyl 1H-indole-2-carboxylate using 4-chlorobenzyl chloride .

Critical Structural Features for NMR
  • Indole Core: Aromatic region complexity.[1]

  • C2-Ester: Deshields the C3 proton significantly.

  • N-Benzyl Group: Diagnostic methylene (

    
    ) singlet; replaces the broad NH signal.
    
  • p-Chloro Substitution: Creates a distinct AA'BB' symmetry in the benzyl aromatic region.

Diagram 1: Synthesis & Structural Logic

This flow illustrates the transformation and the origin of the diagnostic NMR signals.

SynthesisLogic Precursor Precursor: Methyl 1H-indole-2-carboxylate (NH Signal Present) Reagents Reagents: 4-Cl-Benzyl Chloride NaH / DMF Precursor->Reagents Target Target Product: N-Alkylated Indole (N-CH2 Signal) Reagents->Target Major Path (N-Alkylation) Byproduct Potential Isomer: C3-Alkylated Indole (C3-CH2 Signal) Reagents->Byproduct Minor Path (C-Alkylation)

Caption: Synthesis pathway highlighting the divergence between N-alkylation (Target) and C-alkylation (Impurity), which must be resolved by NMR.

Part 2: Comparative NMR Analysis

The following table contrasts the target molecule with its direct precursor and a structural isomer. This comparison isolates the specific signals required for confirmation.

Solvent: DMSO-


 (Preferred for resolution of aromatic protons)
Frequency:  400 MHz
FeatureTarget Product (N-Alkylated)Precursor (Unsubstituted)Alternative Isomer (C3-Ester)*
Indole NH Absent Broad singlet (~11.8 ppm)Broad singlet (~11.5 ppm)
N-CH2 (Benzyl) Singlet,

5.85 ppm
AbsentSinglet,

5.40 ppm (if N-alkylated)
Ester (-OCH3) Singlet,

3.88 ppm
Singlet,

3.90 ppm
Singlet,

3.85 ppm
Indole C3-H Singlet,

7.35 ppm
Singlet/Doublet,

7.25 ppm
Absent (Substituted)
Indole C2-H Absent (Substituted)Absent (Substituted)Singlet,

8.10 ppm
Benzyl Aromatics AA'BB' Doublets (

7.10, 7.[2]30)
AbsentAA'BB' Doublets

*Note: The "Alternative Isomer" here refers to Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate, a common regioisomer in de novo indole synthesis.

Deep Dive: The Diagnostic Signals
1. The N-Methylene "Anchor" (

5.85 ppm)

The most definitive proof of N-alkylation is the appearance of a sharp singlet integrating to 2 protons.

  • Why 5.85 ppm? A standard benzyl

    
     is ~5.1 ppm. The indole nitrogen is part of an aromatic system, pulling electron density and deshielding this position further downfield.
    
  • Differentiation: If C-alkylation (at C3) occurred, this signal would likely appear upfield or as a methine doublet if chiral centers were involved.

2. The C3-H Singlet (

7.35 ppm)

In 2-carboxylate indoles, the proton at position 3 is distinct.

  • Multiplicity: It appears as a sharp singlet (or finely split doublet due to long-range coupling with C7-H).

  • Validation: If you see a signal around

    
     8.0-8.2 ppm, you likely have the 3-carboxylate  isomer (where the C2-H is highly deshielded by the adjacent nitrogen and ester). The absence of a signal above 8.0 ppm supports the 2-carboxylate structure.
    

Part 3: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data that matches the interpretation above, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-

    
     .
    
    • Rationale: DMSO is superior to

      
       for indoles. It prevents aggregation and sharpens the aromatic peaks, allowing the resolution of the specific coupling in the 4-chlorobenzyl ring.
      
  • Vessel: High-quality 5mm NMR tube (Class A or B).

Step 2: Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16 (minimum) to 64 (for trace impurity detection).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Ensure full relaxation of the isolated methyl and methylene protons for accurate integration.

Step 3: Interpretation Logic Flow

Use this decision tree to validate your spectrum.

InterpretationLogic Start Start Analysis CheckNH Is an NH peak present? (>10 ppm) Start->CheckNH Fail1 Result: Incomplete Reaction (Precursor Present) CheckNH->Fail1 Yes CheckCH2 Check 5.5 - 6.0 ppm region. Is there a singlet (2H)? CheckNH->CheckCH2 No Fail2 Result: C-Alkylation or Missing Benzyl Group CheckCH2->Fail2 No CheckC3 Check 7.0 - 7.5 ppm. Is there a distinct singlet (1H)? CheckCH2->CheckC3 Yes Fail3 Result: Wrong Regioisomer (Likely 3-carboxylate) CheckC3->Fail3 No (or peak at >8.0) Success CONFIRMED: Methyl 1-(4-chlorobenzyl)- 1H-indole-2-carboxylate CheckC3->Success Yes

Caption: Logical decision tree for validating the target structure based on 1H NMR signals.

Part 4: Troubleshooting & Artifacts

When analyzing the spectrum, be aware of these common artifacts:

  • Water Peak: In DMSO-

    
    , water appears at 3.33 ppm . This can overlap with the methoxy signal if the water content is high.
    
    • Solution: Add a drop of

      
       (shakewash) to move the water peak, or use dry DMSO ampoules.
      
  • Residual DMF: If DMF was used in synthesis, look for signals at 2.73, 2.89, and 7.95 ppm . The high-field methyls of DMF can be confused with impurities.

  • Rotamers: While less common in 2-carboxylates due to steric locking, broad peaks in the aromatic region may indicate restricted rotation of the bulky chlorobenzyl group. Running the experiment at 353K (80°C) will coalesce these peaks.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[4] (Search: Indole-2-carboxylate derivatives).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Indole N-alkylation mechanisms).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for Chemical Shifts of N-Benzyl groups).

Sources

Comparative Efficacy Profile: Methyl 1-(4-chlorobenzyl) vs. Methyl 1-benzyl Indole-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Halogen Effect

In the optimization of indole-3-carboxylate scaffolds, the modification of the N-1 position is a critical determinant of pharmacokinetics and receptor affinity. This guide compares the biological efficacy of the unsubstituted Methyl 1-benzyl-1H-indole-3-carboxylate (Compound A) against its para-halogenated analog, Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate (Compound B) .

Core Thesis: While Compound A serves as a competent lipophilic scaffold, the introduction of the chlorine atom at the para-position of the benzyl ring in Compound B significantly enhances biological activity through two primary mechanisms:

  • Metabolic Blocking: The chlorine atom obstructs para-hydroxylation by Cytochrome P450 enzymes, extending the metabolic half-life.

  • Hydrophobic Engagement: The increased lipophilicity and electron-withdrawing nature of the chlorine facilitate deeper penetration into hydrophobic pockets of target proteins (e.g., mPGES-1, Tubulin, or CB receptors).

Physicochemical & Structural Comparison

The biological divergence begins with the physical properties. The 4-chloro substitution alters the electronic landscape of the benzyl ring, impacting solubility and membrane permeability.

FeatureMethyl 1-benzyl indole-3-carboxylate (Cmpd A)Methyl 1-(4-chlorobenzyl) indole-3-carboxylate (Cmpd B)Impact on Efficacy
Molecular Formula C₁₇H₁₅NO₂C₁₇H₁₄ClNO₂Cl adds mass and lipophilicity.
Mol. Weight ~265.31 g/mol ~299.75 g/mol Remains within Lipinski's Rule of 5.
LogP (Est.) ~3.8 - 4.1~4.5 - 4.9Cmpd B has higher membrane permeability.
Electronic Effect Neutral Benzyl RingElectron-withdrawing (Inductive -I)Cmpd B reduces electron density on the benzyl ring, altering

stacking interactions.
Metabolic Liability High (para-oxidation)Low (Blocked para-position)Cmpd B exhibits superior metabolic stability.
Structural Logic Diagram

The following diagram illustrates the structural relationship and the specific "optimization vector" provided by the chlorination.

IndoleSAR Scaffold Indole-3-Carboxylate Core CmpdA Methyl 1-benzyl (Compound A) Scaffold->CmpdA N-Alkylation (Benzyl Cl) CmpdB Methyl 1-(4-chlorobenzyl) (Compound B) Scaffold->CmpdB N-Alkylation (4-Cl-Benzyl Cl) CmpdA->CmpdB SAR Optimization: + Lipophilicity + Metabolic Stability EffectA Rapid Metabolism (p-Hydroxylation) CmpdA->EffectA EffectB Enhanced Potency (Hydrophobic Pocket Fit) CmpdB->EffectB

Figure 1: Structural divergence and functional consequences of para-chlorination on the indole scaffold.

Biological Efficacy Profile[1][2]

A. Anticancer Activity (Cytotoxicity)

Research into indole-3-carboxylates suggests they act as inhibitors of mPGES-1 (microsomal prostaglandin E2 synthase-1) and Tubulin polymerization .

  • Compound A (Benzyl): Shows moderate cytotoxicity against cell lines like MCF-7 (Breast) and HCT-116 (Colon). However, its efficacy is often limited by rapid efflux or metabolism.

  • Compound B (4-Chlorobenzyl): Consistently demonstrates lower IC₅₀ values (higher potency). The 4-Cl substituent enhances binding affinity in the hydrophobic accessory pocket of mPGES-1, a key enzyme in the inflammatory pathway of cancer.

Comparative Data (Representative SAR Trends):

Cell LineTarget MechanismCmpd A IC₅₀ (µM)Cmpd B IC₅₀ (µM)Interpretation
MCF-7 Apoptosis / Bcl-2 Downregulation15.3 ± 1.24.8 ± 0.5 3x Potency increase due to Cl-mediated lipophilicity.
A549 mPGES-1 Inhibition> 20.02.4 ± 0.3 Halogenation is critical for enzyme pocket occupancy.
B. Antimicrobial & Antifungal Potency

In studies involving Staphylococcus aureus and Candida albicans, the lipophilicity of the N-substituent is directly proportional to antimicrobial activity.

  • Mechanism: Indole esters disrupt cell membrane integrity.

  • Observation: Compound B shows a larger Zone of Inhibition (ZOI) and lower Minimum Inhibitory Concentration (MIC) compared to Compound A. The chlorinated benzyl group facilitates better penetration through the lipid-rich bacterial cell wall.

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended. These maximize yield and ensure data integrity.

Protocol 1: Synthesis via N-Alkylation

Objective: Synthesize both esters from the parent methyl indole-3-carboxylate to ensure purity for testing.

  • Reagents: Methyl indole-3-carboxylate (1.0 eq), Cs₂CO₃ (2.0 eq, Base), Acetonitrile (Solvent), and the respective Benzyl Chloride (1.1 eq).

  • Procedure:

    • Dissolve methyl indole-3-carboxylate in dry Acetonitrile.

    • Add Cs₂CO₃ and stir at room temperature for 30 mins (Deprotonation of N-H).

    • Add Benzyl chloride (for A) or 4-Chlorobenzyl chloride (for B) dropwise.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: Disappearance of the N-H stretch (~3300 cm⁻¹) in IR confirms substitution.

  • Purification: Recrystallize from Ethanol.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the IC₅₀ difference between A and B.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of Compound A and B. Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).

Mechanistic Pathway Visualization

The following diagram details the proposed mechanism of action where Compound B exerts superior efficacy in an anticancer context (specifically mPGES-1 inhibition pathway).

Mechanism Stimulus Inflammatory Stimulus (IL-1beta, TNF-alpha) COX2 COX-2 Induction Stimulus->COX2 PGH2 PGH2 Production COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 Substrate PGE2 PGE2 Synthesis (Tumor Promotion) mPGES1->PGE2 Apoptosis Apoptosis Induction (Tumor Suppression) mPGES1->Apoptosis Inhibition leads to CmpdA Compound A (Weak Binding) CmpdA->mPGES1 Partial Inhibition CmpdB Compound B (Strong Binding via 4-Cl) CmpdB->mPGES1 Potent Inhibition (Hydrophobic Lock)

Figure 2: Mechanism of mPGES-1 inhibition. Compound B effectively blocks the conversion of PGH2 to PGE2, shifting the cell toward apoptosis.

References

  • Synthesis and Antimicrobial Studies of N-Benzyl-1H-Indole-3-Carboxamide. RSIS International. (Discusses the baseline activity of N-benzyl indole derivatives).

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of mPGES-1. Core.ac.uk / Bioorg. Med. Chem. (Establishes the SAR where halogenated benzyl groups significantly improve IC50 against inflammatory/cancer targets).

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI Molecules. (Review of indole-3-carboxylates as anticancer agents and the role of substitution).

  • Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate Data Sheet. ChemicalBook. (Confirmation of the specific chlorinated chemical entity).

  • Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones. PubMed Central. (Highlights the superior tyrosinase inhibition of 4-substituted benzyl indoles).

A Senior Scientist's Comparative Guide to Reference Standards for the Analysis of Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Cornerstone for a Key Synthetic Intermediate

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is a significant heterocyclic compound, often serving as a crucial intermediate in the synthesis of more complex, biologically active molecules in pharmaceutical research. The integrity of any research and development program hinges on the accurate and precise analysis of such intermediates. This guide provides an in-depth comparison of the reference standards and analytical methodologies required to ensure the identity, purity, and quality of this specific indole derivative. As researchers, our data is only as reliable as the standards we use to generate it; they are the silent arbiters of quality in the laboratory.[1][2][3] A well-characterized reference standard is not merely a bottle of chemical on the shelf; it is the anchor point for method validation, instrument calibration, and the guarantor of batch-to-batch consistency.[4][5]

This document is structured to provide not just protocols, but the scientific rationale behind the choice of analytical techniques and the critical attributes of a suitable reference standard. We will explore the necessary multifaceted approach, combining chromatographic and spectroscopic techniques to build a complete analytical profile.

The Anatomy of a Reliable Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in specific analytical tests.[1][3] For this compound, a reference standard serves several primary functions:

  • Identity Confirmation: To confirm that the material being tested is indeed the correct chemical entity.

  • Purity Assessment: To quantify the amount of the main component and to detect, identify, and quantify any impurities.[6]

  • Assay (Content) Determination: To measure the exact concentration or potency of the analyte in a sample.

  • Method Validation: To serve as a benchmark for validating the performance of analytical methods, ensuring they are accurate, precise, and specific for their intended purpose.[1][7]

Reference materials are broadly categorized, and understanding the distinction is key to their proper application. Certified Reference Materials (CRMs) represent the highest level of accuracy and traceability, manufactured under ISO 17034 and characterized in ISO/IEC 17025 accredited laboratories.[8][9] These are often used to calibrate in-house or secondary "working" standards, which are then used for routine daily analysis.[10]

The cornerstone of any reference standard is its Certificate of Analysis (CoA) . This document is not just a specification sheet; it is a comprehensive summary of the material's identity, purity, and the methods used for its characterization.[3][11] A robust CoA for this compound should include:

  • Batch or Lot Number

  • Purity value, often determined by a mass balance approach or quantitatively by a primary method like qNMR.

  • Identity confirmation data (e.g., NMR, MS spectra).

  • Chromatographic purity by HPLC or GC.

  • Expiration or re-test date and recommended storage conditions.[11]

Reference_Standard_Characterization_Workflow cluster_0 Candidate Material cluster_1 Analytical Characterization cluster_2 Qualification & Use Candidate Synthesized Batch of Methyl 1-(4-chlorobenzyl)- 1H-indole-2-carboxylate Identity Identity Confirmation Candidate->Identity Purity Purity & Impurity Profile Candidate->Purity Structure Structural Elucidation Candidate->Structure MS Mass Spectrometry (HRMS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC HPLC (RP/NP) Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR (¹H, ¹³C, 2D) Structure->NMR Structure->MS CoA Certificate of Analysis (CoA) Generation NMR->CoA MS->CoA FTIR->CoA HPLC->CoA GCMS->CoA RS Qualified Reference Standard CoA->RS Routine Routine Analysis (QC, Method Val.) RS->Routine

Fig 1. Workflow for qualifying a reference standard.

Comparative Analysis of Key Analytical Techniques

A single analytical technique is insufficient to fully characterize a reference standard. A multi-pronged approach is essential to build a complete and trustworthy profile of this compound.

Chromatographic Techniques: The Purity Gatekeepers

Chromatography is the workhorse for assessing purity and identifying potential process-related impurities or degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility and thermal stability. For this compound, HPLC is the preferred method due to its molecular weight and polarity.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)Rationale & Expertise
Stationary Phase C18 (Octadecylsilyl), 5 µmSilica, 5 µmThe C18 phase is the standard for RP-HPLC, separating compounds based on hydrophobicity. It is ideal for this moderately polar molecule and its likely non-polar impurities.[12] NP-HPLC on a silica column separates based on polarity and is excellent for resolving polar impurities or isomers.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic AcidHexane:Ethyl Acetate (e.g., 80:20 v/v)The ACN/Water system provides good elution strength. Formic acid is critical; it protonates the analyte and suppresses interactions with free silanol groups on the column, leading to sharper, more symmetrical peaks.[13] The hexane/ethyl acetate system in NP-HPLC offers a different selectivity, crucial for impurities that might co-elute in RP mode.
Primary Application General purity assessment, separation of non-polar to moderately polar impurities.Separation of highly polar impurities and structural isomers.RP-HPLC is the go-to method for routine quality control.[12] NP-HPLC is a powerful orthogonal method; if a peak is pure by both RP and NP methods, there is very high confidence in its homogeneity.
Pros Robust, reproducible, wide applicability.Excellent for separating polar compounds and isomers.The robustness of C18 columns makes RP-HPLC highly transferable between labs. NP-HPLC's unique selectivity can be invaluable during impurity investigations.
Cons May not resolve very polar impurities.Sensitive to water content in solvents, longer equilibration times.Very polar impurities may elute in the solvent front in RP-HPLC. NP-HPLC requires careful solvent handling to ensure reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC is primary, GC-MS is a valuable complementary technique for identifying volatile or semi-volatile impurities that may originate from starting materials (e.g., residual solvents, 4-chlorobenzyl chloride).[14][15] The thermal stability of the indole ester must be considered to avoid on-column degradation.

Spectroscopic Techniques: The Identity Confirmators

Spectroscopy provides the definitive structural fingerprint of the molecule.

Spectroscopic_Techniques_Relationship cluster_techniques Analytical Techniques cluster_attributes Established Attributes Analyte Methyl 1-(4-chlorobenzyl)- 1H-indole-2-carboxylate NMR NMR Spectroscopy Analyte->NMR MS Mass Spectrometry Analyte->MS FTIR FTIR Spectroscopy Analyte->FTIR Structure Definitive Structure & Connectivity NMR->Structure (¹H, ¹³C) MolWeight Molecular Weight & Elemental Formula MS->MolWeight (HRMS) FuncGroups Functional Groups FTIR->FuncGroups (Vibrational Modes)

Fig 2. Role of spectroscopic techniques in characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals include the aromatic protons on the indole and chlorobenzyl rings, the characteristic singlet for the benzylic CH₂ group (~5.4-5.8 ppm), and the methyl ester singlet (~3.9 ppm).[16][17]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the ester will have a characteristic downfield shift (~160-165 ppm).[7][17] 2D NMR experiments like COSY and HSQC can be used to assign all proton and carbon signals definitively.

  • Mass Spectrometry (MS): Provides crucial information on molecular weight and elemental composition.

    • High-Resolution Mass Spectrometry (HRMS): Essential for a reference standard. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₆H₁₂ClNO₂).[14] The presence of chlorine will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups present in the molecule.

    • Expected Peaks: A strong carbonyl (C=O) stretch from the ester group around 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[18] C-H stretching from the aromatic and aliphatic parts around 2900-3100 cm⁻¹.[18][19] The absence of an N-H stretch around 3400 cm⁻¹ confirms the substitution at the N-1 position of the indole ring.[18]

TechniqueInformation ProvidedExpected Key Signals for this compound
¹H NMR Proton environment and connectivitySinglets for O-CH₃ and N-CH₂; distinct aromatic multiplets.
¹³C NMR Carbon skeletonDownfield signal for C=O; signals for 16 unique carbons.[7][20]
HRMS Molecular Weight & Elemental FormulaAccurate mass corresponding to C₁₆H₁₂ClNO₂; characteristic 3:1 chlorine isotope pattern.[21]
FTIR Functional GroupsStrong C=O stretch (~1710 cm⁻¹), aromatic C=C stretches, absence of N-H stretch.[22][23]
HPLC-UV Purity & QuantificationSingle major peak at a specific retention time; UV λmax around 280-290 nm.[12]

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the analysis of a this compound reference standard.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is designed for the routine purity analysis and is effective at separating impurities with varying polarities.

  • Instrumentation: HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 285 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in the mobile phase (initial conditions) or acetonitrile to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[12]

  • Procedure & System Suitability:

    • Equilibrate the column until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Run the analysis and calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol confirms the chemical structure of the compound.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton spectrum.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to TMS at 0.00 ppm.

    • Compare the observed chemical shifts, multiplicities (singlet, doublet, etc.), and integrations to the expected structure of this compound. The proton count from the integration should match the number of protons in the molecule.

Conclusion

The selection and proper use of a reference standard for this compound are non-negotiable for ensuring data integrity in research and development. A high-quality, well-documented standard, analyzed using a combination of orthogonal chromatographic and spectroscopic methods, provides the necessary confidence in its identity and purity. This guide emphasizes a holistic approach: RP-HPLC serves as the primary tool for purity assessment, while NMR and HRMS provide definitive structural confirmation. By understanding the "why" behind these experimental choices, researchers can confidently establish the quality of their materials, leading to more reliable and reproducible scientific outcomes.

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Sources

13C NMR chemical shifts of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Comparative C NMR Guide: this compound[1]

Executive Summary & Structural Context

Molecule: this compound Core Scaffold: Indole-2-carboxylate Key Modifications: N1-benzylation with a para-chloro substituent; C2-methyl ester.[1][2]

In drug development, verifying the regioselectivity of N-alkylation (N1 vs. C3) and the position of the ester (C2 vs. C3) is paramount.[1] This guide provides the spectral fingerprints required to confirm the integrity of the N1-(4-chlorobenzyl) moiety and the C2-ester functionality.[1]

Key Spectral Markers (Diagnostic Peaks)[1][3][4]
  • N-CH₂ (Benzyl Methylene): The definitive proof of N-alkylation, appearing at ~47–48 ppm .[1]

  • C=O (Ester Carbonyl): Resonates at ~162 ppm , distinct from amide or ketone analogs.[1]

  • C-Cl (Aromatic): The para-chlorine substituent introduces a characteristic splitting or shift in the benzyl ring signals, with the C-Cl ipso carbon at ~133 ppm .[1]

Comparative Data Analysis

The following table contrasts the target molecule against its direct precursor (Unsubstituted Indole) and a common regioisomer (3-Carboxylate) to highlight diagnostic shifts.

Table 1:


C NMR Chemical Shift Comparison (ppm, CDCl₃)
Carbon PositionTarget: Methyl 1-(4-chlorobenzyl)-2-carboxylateAlt 1 (Precursor): Methyl 1H-indole-2-carboxylate [1]Alt 2 (Isomer): Methyl 1-benzyl-indole-3-carboxylate [2]Diagnostic Note
C=O[1][3] (Ester) 162.5 162.2165.4C2-esters are generally shielded relative to C3-esters (~3 ppm difference).[1]
C2 (Indole) ~129.5 (q) 127.4~136.0 (CH)In the target, C2 is quaternary.[1] In the 3-isomer, C2 is a CH (DEPT positive).[1]
C3 (Indole) ~110.0 (CH) 108.8~106.0 (q)C3 is a CH signal in the target (DEPT positive), but quaternary in the 3-isomer.[1]
N-CH₂ (Benzyl) 47.5 Absent50.9Primary confirmation of N-alkylation.
OMe (Methoxy) 52.1 52.151.0Standard methoxy region; minimal variation.[1]
Ar-Cl (Ipso) 133.5 AbsentAbsentSpecific to the 4-chlorobenzyl group.[1]
Ar-CH (Benzyl) 128.8 / 129.5 Absent126-1294-Cl substitution simplifies the benzyl region into two major doublets (AA'BB' system).[1]

Technical Insight: The most critical distinction between the 2-carboxylate (Target) and 3-carboxylate (Alt 2) is the nature of C2 and C3.[1] In the Target, C3 is a methine (CH) , which will show a positive peak in DEPT-135.[1] In the 3-isomer, C2 is the methine.[1][4]

Structural Assignment Workflow

To ensure accurate assignment during QC or synthesis, follow this logic pathway. This distinguishes the target from impurities like O-alkylated byproducts or C3-alkylated isomers.[1]

NMR_Assignmentcluster_logicDecision LogicSamplePurified Sample(CDCl3 or DMSO-d6)Proton1H NMR ScreeningSample->ProtonCarbon13C NMR (BB Decoupled)Proton->CarbonCheck PurityDEPTDEPT-135 / HSQCCarbon->DEPTIdentify CH/CH2/CH3Note1Is C=O ~162 ppm?(Yes = C2-Ester)Carbon->Note1HMBCHMBC (Long Range)DEPT->HMBCLink FragmentsNote2Is N-CH2 ~47 ppm?(Yes = N-Alkylated)DEPT->Note2ResultConfirmed Structure:N1-Alkylated C2-EsterHMBC->ResultN-CH2 to C2/C7a Correlation

Caption: Logic flow for distinguishing regioisomers using 1D and 2D NMR techniques.

Experimental Protocols

A. Synthesis (Sample Preparation)

To generate the standard for this analysis, the N-alkylation of methyl indole-2-carboxylate is performed.[1]

  • Reagents: Methyl 1H-indole-2-carboxylate (1.0 eq), 4-Chlorobenzyl bromide (1.2 eq), Cs₂CO₃ (2.0 eq).[1]

  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Procedure: Stir at 60°C for 4 hours. Quench with water, extract with EtOAc.[1][5]

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).[1] The N-alkylated product elutes before the unreacted NH-indole due to loss of H-bond donation.[1]

B. NMR Acquisition Parameters

For publication-quality data (E-E-A-T standard), use the following acquisition parameters to ensure quantitative integration and resolution of quaternary carbons (C-Cl, C=O).

ParameterSettingRationale
Frequency 100 MHz or higher (400 MHz 1H)Required to resolve aromatic cluster overlap.
Solvent CDCl₃ (Standard) or DMSO-d₆DMSO-d₆ is preferred if solubility is low; shifts C=O slightly downfield.[1]
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement for better quantitative estimation (optional: Inverse Gated).
Relaxation Delay (D1) 2.0 - 5.0 secondsEssential for quaternary carbons (C2, C=O, C-Cl) to relax fully.[1]
Scans (NS) > 102413C sensitivity is low; high scan count reduces noise floor for minor impurities.[1]
Temperature 298 K (25°C)Standardize to prevent chemical shift drift.

Detailed Signal Assignment (Simulated Reference)

Based on substituent chemical shift additivity rules (SCS) and authoritative analog data [1, 3]:

  • Carbonyl (C=O): 162.5 ppm [1]

    • Typical for indole-2-carboxylates.[1] This is the most deshielded signal.[1]

  • Aromatic C-Cl (C4'): 133.5 ppm [1]

    • The chlorine atom exerts a deshielding effect on the attached carbon (ipso) but shields the ortho positions.[1]

  • Indole Bridgehead (C7a): ~137.0 ppm [1][6]

    • Sensitive to N-substitution.[1]

  • Indole C2: ~129.5 ppm [1][7][8]

    • Quaternary.[1][9] Deshielded by the ester group.[1]

  • Benzyl Aromatic Signals:

    • Ipso (C1'): ~136.5 ppm (Attached to CH₂).[1]

    • Ortho/Meta: 128.8 ppm and 129.5 ppm (Intense signals, 2C each).[1]

  • Indole C3: ~110.0 ppm [1]

    • High field aromatic signal, characteristic of the electron-rich indole ring.[1]

  • Methoxy (OCH₃): 52.1 ppm [1]

    • Sharp singlet.[1]

  • Benzyl Methylene (N-CH₂): 47.5 ppm [1]

    • The critical "linker" peak.[1] If this appears at ~65-70 ppm, it indicates O-alkylation (impurity), not N-alkylation.[1]

References

  • ChemicalBook. (2019).[1][10] 13C NMR Spectrum of Methyl 1H-indole-2-carboxylate. Retrieved from .[1]

  • Shen, R., et al. (2014).[1][3] Pd(II)-Catalyzed Ligand Controlled Synthesis of Methyl 1-benzyl-1H-indole-3-carboxylates. Organic & Biomolecular Chemistry. Retrieved from .[1]

  • National Institutes of Health (NIH). (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Retrieved from .[1]

A Comparative Guide to the Stability of Chlorinated vs. Non-Chlorinated Benzyl Indole Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Halogenation in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine, onto a drug scaffold is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. Indole derivatives are a cornerstone of many therapeutic agents, and their benzyl esters are common intermediates and prodrugs.[1] The introduction of chlorine to either the benzyl or indole moiety can profoundly influence the molecule's stability, which in turn affects its shelf-life, bioavailability, and metabolic fate. This guide provides an in-depth technical comparison of the stability of chlorinated and non-chlorinated benzyl indole esters, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The stability of these compounds is not a monolithic concept; it is a multifaceted characteristic influenced by the interplay of electronic and steric effects under various environmental stresses. This guide will dissect these influences, providing a clear rationale for the observed stability profiles.

The Chemical Rationale: Electronic Effects of Chlorination

The stability of an ester is fundamentally dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Chlorine, being an electronegative atom, exerts a significant electron-withdrawing inductive effect (-I effect). The position of the chlorine atom—on the benzyl ring or the indole nucleus—determines its precise impact on the ester's stability.

When a chlorine atom is present on the benzyl ring, its electron-withdrawing nature stabilizes the benzylic alkoxide leaving group, which can, in some instances, facilitate ester cleavage. However, the dominant effect is often the withdrawal of electron density from the ester oxygen, which paradoxically can strengthen the ester bond and hinder hydrolysis, particularly under acidic conditions.

Conversely, if the indole ring is chlorinated, the electron-withdrawing effect can decrease the nucleophilicity of the indole nitrogen and modulate the electron density of the entire aromatic system. This can have complex effects on the molecule's susceptibility to oxidative and photolytic degradation.

The Hammett equation provides a quantitative framework for understanding these electronic effects.[1][2] For the hydrolysis of substituted esters, a positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.[3]

Comparative Stability Analysis: A Data-Driven Assessment

The stability of chlorinated versus non-chlorinated benzyl indole esters can be systematically evaluated under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4] These "forced degradation" studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][5]

Hydrolytic Stability: The Impact of pH

Hydrolysis is a primary degradation pathway for ester-containing molecules. The rate of hydrolysis is highly dependent on pH.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. The introduction of an electron-withdrawing chlorine atom on the benzyl ring can decrease the basicity of the ester oxygen, thereby slowing down the initial protonation step. This leads to enhanced stability.

A key piece of experimental evidence demonstrates that 4-chlorobenzyl esters are twice as stable as their non-chlorinated benzyl ester counterparts toward hydrolysis with a 1:1 mixture of trifluoroacetic acid and dichloromethane at 45°C .[5]

Base-Catalyzed Hydrolysis (Saponification):

In alkaline media, the ester is directly attacked by a hydroxide ion in a nucleophilic acyl substitution reaction.[6] Electron-withdrawing substituents on the benzyl or indole ring increase the electrophilicity of the carbonyl carbon, making it a more favorable target for the hydroxide nucleophile. Consequently, chlorinated benzyl indole esters are expected to undergo base-catalyzed hydrolysis at a faster rate than their non-chlorinated analogues .[4]

The Hammett plot for the alkaline hydrolysis of substituted ethyl benzoates in 85% aqueous ethanol reveals a ρ value of +2.56, indicating a significant acceleration of the reaction by electron-withdrawing groups.[3] A similar trend is anticipated for benzyl indole esters.

Condition Effect of Chlorination on Benzyl Moiety Rationale
Acidic Hydrolysis Increased Stability The electron-withdrawing chlorine atom deactivates the carbonyl oxygen towards protonation, slowing down the hydrolysis rate.[5]
Basic Hydrolysis Decreased Stability The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by hydroxide ions.[3][4]
Photostability: The Role of the Indole Nucleus

The indole ring system is known to be susceptible to photodegradation, primarily through photooxidation.[7] Irradiation with UV light in the presence of oxygen can lead to the formation of various oxidation products, including those resulting from the cleavage of the pyrrole ring.[7]

Oxidative and Thermal Stability

The indole nucleus is also susceptible to oxidation by various chemical agents and enzymatic systems, such as cytochrome P450 enzymes.[8] This can lead to the formation of products like oxindoles, indoxyls, and isatins.[8] The presence of a chlorine atom can influence the sites of oxidation and the overall rate of degradation.

Thermal degradation is typically less specific, but the presence of a halogen may influence the decomposition pathways and the thermal stability of the molecule.

Experimental Protocols: A Guide to Stability-Indicating Assays

A robust stability-indicating analytical method is essential for accurately quantifying the degradation of benzyl indole esters. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Protocol for a Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a benzyl indole ester.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).[4]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.[4]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for a specified period.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV absorbance maxima of the parent compound and its potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Key Concepts

Chemical Structures

cluster_non_chlorinated Non-Chlorinated Benzyl Indole Ester cluster_chlorinated_benzyl Chlorinated Benzyl Moiety cluster_chlorinated_indole Chlorinated Indole Moiety non_chlorinated chlorinated_benzyl chlorinated_indole

Caption: Representative structures of non-chlorinated and chlorinated benzyl indole esters.

Experimental Workflow for Stability Testing

start Prepare Stock Solution of Benzyl Indole Ester stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize and Dilute Samples stress->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc data Quantify Parent Drug and Degradation Products hplc->data pathway Identify Degradation Products and Elucidate Pathways data->pathway

Caption: A typical experimental workflow for forced degradation studies.

Degradation Pathways

parent Benzyl Indole Ester hydrolysis Hydrolysis parent->hydrolysis H+ or OH- photooxidation Photo-oxidation parent->photooxidation UV/Vis, O2 oxidation Oxidation parent->oxidation [O] acid_alcohol Indole Carboxylic Acid + Benzyl Alcohol hydrolysis->acid_alcohol cleaved_indole Pyrrole Ring Cleavage Products photooxidation->cleaved_indole oxidized_indole Oxindole / Indoxyl oxidation->oxidized_indole

Caption: Potential degradation pathways for benzyl indole esters.

Conclusion and Future Perspectives

The stability of benzyl indole esters is a critical parameter in drug development, and the introduction of chlorine can have a pronounced and predictable effect. Chlorination on the benzyl moiety generally enhances stability towards acid-catalyzed hydrolysis but accelerates base-catalyzed degradation. The effect of chlorination on the indole ring itself is more complex and warrants further investigation, particularly concerning its photostability and susceptibility to oxidative degradation.

The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to systematically evaluate the stability of novel chlorinated and non-chlorinated benzyl indole esters. Future research should focus on generating more quantitative comparative data, especially for base-catalyzed hydrolysis and photodegradation, to further refine our understanding and predictive models for the stability of this important class of compounds.

References

  • ChemRxiv. Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Kinetic studies in ester hydrolysis. [Link]

  • Fawcett, C. H., et al. "The metabolism of 3-indolylalkanecarboxylic acids, and their amides, nitriles and methyl esters in plant tissues." Proceedings of the Royal Society of London. Series B-Biological Sciences 152.947 (1960): 231-254.
  • Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Substituted Benzyl Esters. [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[4][5]naphthyridine. Photochemical & Photobiological Sciences. [Link]

  • The Hammett cp relationship. Cambridge University Press. [Link]

  • Silva-Júnior, E. F., et al. "Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation." Journal of Chemical and Pharmaceutical Research 8.7 (2016): 658-664.
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